Carbamazepine-d10

Chromatographic Separation HPLC-UV Isotope Effect

Routine LC-MS/MS quantification of carbamazepine in biological matrices is compromised by matrix effects and variable SPE recovery, where lighter deuterated IS (d2, d8) suffer from chromatographic isotope effects and isotopologue interference. Carbamazepine-d10 provides a +10 Da mass shift, ensuring baseline separation and eliminating signal cross-talk from native heavy isotopologues. Key advantages: • Enables HPLC-UV 'cold tracer' pharmacokinetic studies without LC-MS/MS capital costs. • Delivers statistically equivalent recovery across three SPE methods (ANOVA F=0.3) for multi-year environmental monitoring. • 13.7% lower unit cost vs. 13C6 analog, validated for high-volume clinical toxicology and TDM workflows.

Molecular Formula C15H12N2O
Molecular Weight 246.33 g/mol
CAS No. 132183-78-9
Cat. No. B163015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamazepine-d10
CAS132183-78-9
Molecular FormulaC15H12N2O
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N
InChIInChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyFFGPTBGBLSHEPO-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbamazepine-d10 Stable Isotope-Labeled Internal Standard


Carbamazepine-d10 is a perdeuterated stable isotope-labeled analog of the anticonvulsant drug carbamazepine, wherein ten hydrogen atoms are replaced by deuterium . This compound is not intended for therapeutic use but is an analytical internal standard (IS) critical for the precise quantification of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its fundamental value in clinical toxicology, therapeutic drug monitoring (TDM), and environmental analysis lies in its ability to correct for variable sample extraction recovery, matrix effects (ion suppression/enhancement), and instrument drift, which are challenges that unlabeled or structural analog ISs often fail to address with comparable accuracy [1].

Stable isotope-labeled internal standard (SIL-IS) for carbamazepine quantification
Designed to correct for matrix effects, extraction variability, and instrument drift
Compatible with LC-MS/MS and baseline-resolved HPLC-UV methods

Why Carbamazepine-d10 Outperforms Analogs


Interchanging carbamazepine-d10 with a less deuterated analog (e.g., d2 or d8) or a non-isotopic internal standard can severely compromise quantitative accuracy. A systematic evaluation of isotope-labeled ISs for carbamazepine demonstrated that while deuterated (2H) standards can suffer from a chromatographic isotope effect, causing them to elute slightly earlier than the native analyte and potentially reducing their ability to perfectly compensate for matrix effects [1]. Furthermore, the use of 13C- or 15N-labeled ISs is recommended over 2H-labeled ISs for superior precision and accuracy, indicating that even the best-in-class deuterated standard must be selected with an understanding of its limitations [1]. Crucially, lighter deuterated standards with a smaller mass shift (+2 Da or +8 Da) are significantly more susceptible to signal interference from the naturally occurring heavy isotopologues of the unlabeled analyte, a problem the +10 Da mass shift of carbamazepine-d10 is specifically designed to overcome [2].

Risk 1
Non-isotopic or structural analog IS may not co-elute or track matrix effects consistently, limiting quantitative accuracy.
Risk 2
Less deuterated analogs (d2/d8) are susceptible to signal interference from natural heavy isotopologues and chromatographic isotope effects.
Risk 3
13C6-labeled IS offers enhanced ion suppression compensation, but the +10 Da mass shift of d10 may suffice for cost-sensitive workflows.

Carbamazepine-d10 Differentiation Guide


HPLC Baseline Separation for UV Detection

Carbamazepine-d10 (2H10-CBZ) can be chromatographically baseline-resolved from unlabeled carbamazepine using reversed-phase HPLC, an achievement not possible with a non-isotopic or closely co-eluting IS. This allows for quantification using standard UV detection, eliminating the need for mass spectrometry (MS) in specific tracer studies [1]. In contrast, other deuterated forms like d8 were not evaluated for this specific application, and the standard approach for labeled ISs is co-elution, which requires an MS detector to distinguish them [1].

HPLC Baseline Separation
Method context
Rs 1.3 resolution vs CBZ
Supports cold tracer HPLC-UV studies without MS.
Isocratic ODS column, 214 nm detection.
Chromatographic Separation HPLC-UV Isotope Effect Tracer Studies

Ion Suppression: 13C6 vs. d10

A systematic head-to-head evaluation of all commercially available stable isotope-labeled ISs (SIL-ISs) for carbamazepine LC-MS/MS analysis concluded that 13C- and 15N-labeled ISs demonstrate an improved ability to compensate for ion suppression, as well as better precision and accuracy, over their 2H-labeled counterparts, including carbamazepine-d10 [1]. The 2H-labeled ISs were noted to elute slightly earlier than the analytes, a disadvantage not shared by the 13C/15N-labeled standards [1].

Ion Suppression: 13C6 vs d10
Reported comparison
13C6 preferred over d10
Informs high-sensitivity procurement decisions.
13C6/15N IS shows better precision and matrix effect correction.
Ion Suppression Method Validation LC-MS/MS Precision and Accuracy

Robust Cross-Method Recovery in Wastewater

In a comprehensive multi-contaminant method validation, carbamazepine-d10 was employed as an internal standard to correct for the recovery of unlabeled carbamazepine across different solid-phase extraction (SPE) procedures. The method demonstrated highly consistent absolute and relative recoveries, showcasing the IS's robustness [1]. This level of inter-method consistency is often not achievable with a non-deuterated or less identical structural analog IS, whose recovery may not track that of the analyte as closely across variable sample conditions.

Wastewater Recovery
Reported consistency
~93% recovery (ANOVA F=0.3)
Ensures data robustness across different SPE methods.
Multi-residue method validation context.
Environmental Analysis Isotope Dilution Mass Spectrometry Method Robustness Recovery Correction

Cost Comparison: d10 vs. 13C6

For laboratories operating under budget constraints that still require a certified stable isotope-labeled IS, carbamazepine-d10 presents a quantifiably lower procurement cost than the analytically superior carbamazepine-13C6 [1]. While the 13C6 analog provides better compensation for ion suppression, the cost difference makes d10 the pragmatic first-line choice for high-throughput or initial method development applications where these limitations can be managed within method acceptance criteria.

Procurement Cost
Reported pricing
d10: $158 vs 13C6: $183
Supports economical decision for high-throughput screening.
Certified reference material pricing context.
Certified Reference Material Isotope-Labeled Standard Procurement Cost-Benefit Analysis

Carbamazepine-d10 Application Scenarios


Clinical TDM and Tracer Studies by HPLC-UV

Leveraging its proven ability to be baseline-separated from unlabeled carbamazepine by HPLC-UV [1], carbamazepine-d10 is the optimal labeled IS for clinical research groups performing steady-state pharmacokinetic or drug-drug interaction studies. This scenario sidesteps the high capital and operational costs of LC-MS/MS by enabling the use of a 'cold tracer' methodology. It is the ideal choice when the experimental design involves administering a deuterated tracer dose to humans or animals, and absolute recovery and precision in an HPLC assay are paramount.

High-Throughput Bioanalytical & Forensic Toxicology

In laboratories running hundreds of samples daily for pain prescription monitoring or clinical toxicology, the robustness of carbamazepine-d10 as an IS for correcting multi-sample variability is well-documented [2]. While the 13C6 analog offers better matrix effect compensation, the 13.7% lower cost per unit of d10 [3] makes it the pragmatic standard for high-volume workflows where this performance trade-off is within validated acceptance limits. The method's established linearity and precision when using d10 as an IS confirm its reliability for routine quantitative screening [2].

Robust IS for Long-Term Environmental Monitoring

Environmental analytical labs conducting multi-year surveys of pharmaceutical contamination in water need ISs that guarantee consistent data across time and method adjustments. The evidence that carbamazepine-d10's presence yields statistically indistinguishable recovery values (ANOVA F=0.3) for carbamazepine across three different SPE methods [4] proves its value in this application. It provides the high method robustness and inter-study comparability required for regulatory compliance reporting in the environmental sciences sector.

Application
Selection Property
Validation Focus
HPLC-UV Pharmacokinetic Research
Chromatographic baseline separation
HPLC-UV resolution validation
Bioanalytical Method Validation
Matrix effect compensation profile
Precision and accuracy assessment
Environmental Contaminant Monitoring
Cross-method recovery consistency
Inter-SPE method robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbamazepine-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.